molecular formula C3H8N2O2 B14362726 N-(Hydroxymethyl)-N'-methylurea CAS No. 90228-53-8

N-(Hydroxymethyl)-N'-methylurea

Cat. No.: B14362726
CAS No.: 90228-53-8
M. Wt: 104.11 g/mol
InChI Key: UXGBPZGIVXGUFA-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxymethyl group attached to one nitrogen atom and a methyl group attached to the other nitrogen atom in the urea molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-N’-methylurea can be synthesized through the reaction of formaldehyde with N-methylurea. The reaction typically occurs under mild conditions, with formaldehyde acting as the hydroxymethylating agent. The process involves the formation of a hydroxymethyl group on the nitrogen atom of N-methylurea.

Industrial Production Methods: In industrial settings, the production of N-(Hydroxymethyl)-N’-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize by-products. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)-N’-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The compound can be reduced to form N-methylurea.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formyl-N-methylurea or carboxyl-N-methylurea.

    Reduction: N-methylurea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hydroxymethyl)-N’-methylurea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving urea derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the production of resins, adhesives, and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N-(Hydroxymethyl)-N’-methylurea involves its ability to form stable adducts with various biomolecules. The hydroxymethyl group can react with nucleophilic sites on proteins, nucleic acids, and other cellular components, leading to modifications that can affect biological activity. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(Hydroxymethyl)urea: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methylurea: Lacks the hydroxymethyl group.

    N-(Hydroxymethyl)glycoluril: Contains multiple hydroxymethyl groups and a glycoluril core.

Uniqueness: N-(Hydroxymethyl)-N’-methylurea is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and stability compared to other urea derivatives. This dual functionality allows for a broader range of chemical modifications and applications.

Properties

CAS No.

90228-53-8

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

1-(hydroxymethyl)-3-methylurea

InChI

InChI=1S/C3H8N2O2/c1-4-3(7)5-2-6/h6H,2H2,1H3,(H2,4,5,7)

InChI Key

UXGBPZGIVXGUFA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCO

Origin of Product

United States

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